molecular formula C11H9NO4 B8443552 Methyl 5-(2-hydroxyphenyl)isoxazole-3-carboxylate

Methyl 5-(2-hydroxyphenyl)isoxazole-3-carboxylate

Cat. No. B8443552
M. Wt: 219.19 g/mol
InChI Key: GWEHNOMQUCBNAF-UHFFFAOYSA-N
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Patent
US08193225B2

Procedure details

To a stirred solution of methyl ester 4 (32 mg, 0.15 mmol) in THE (2 mL) was added a solution of 1.0 M LiOH (2 mL) in one portion. The corresponding reaction was monitored by HPLC for consumption of the starting material. After 3 hours at room temperature, the reaction was complete. To the reaction was added EtOAc (2 mL) and water (2 mL) and the layers were allowed to separate. The aqueous layer was transferred to clean flask and then acidified to pH=1 using 2.0 N HCl. This was then extracted with EtOAc (5 mL) and the aqueous layer was discarded. The organic layer was washed with water (2 mL) and brine (2 mL) followed by drying over Na2SO4. Concentration gave 20 mg (65% yield) of the desired product 5 that was used “as is” in the next step.
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:12][N:11]=[C:10]([C:13]([O:15]C)=[O:14])[CH:9]=1.[Li+].[OH-]>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:12][N:11]=[C:10]([C:13]([OH:15])=[O:14])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
32 mg
Type
reactant
Smiles
OC1=C(C=CC=C1)C1=CC(=NO1)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The corresponding reaction
CUSTOM
Type
CUSTOM
Details
was monitored by HPLC for consumption of the starting material
ADDITION
Type
ADDITION
Details
To the reaction was added EtOAc (2 mL) and water (2 mL)
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was transferred to clean flask
EXTRACTION
Type
EXTRACTION
Details
This was then extracted with EtOAc (5 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2 mL) and brine (2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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